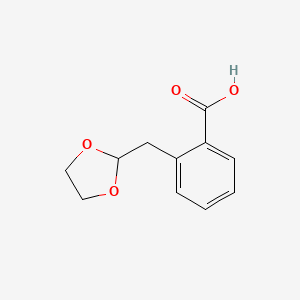

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Übersicht

Beschreibung

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1,3-dioxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-dioxolane. One common method is the esterification of benzoic acid with 1,3-dioxolane in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid has been explored as a potential lead compound in drug development due to its promising biological activities:

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial and antifungal properties. For example:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL.

- Enterococcus faecalis : Some derivatives showed effective activity with MIC values as low as 625 µg/mL.

- Pseudomonas aeruginosa : Notable antibacterial activity against this pathogen has also been observed.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Further exploration through molecular docking and kinetic assays could elucidate its mechanism of action and therapeutic efficacy.

Case Study: Antifungal Activity

A study highlighted the effectiveness of dioxolane derivatives against various fungal pathogens:

- The compound demonstrated broad-spectrum antifungal activity against species like Candida albicans and Trichophyton mentagrophytes, showcasing its potential in treating skin mycoses.

Case Study: Drug Development

Research involving the synthesis of dioxolane nucleoside analogues has shown that these compounds can be effective against various forms of cancer. For instance:

- Troxacitabine, a dioxolane nucleoside analogue, has shown efficacy for treating solid tumors and leukemias in clinical trials.

Chemical Reactions Involving this compound

The compound can participate in several key chemical reactions:

- Oxidation : Can be oxidized to form corresponding carboxylate salts.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration or halogenation.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific molecular interactions, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,3-Dioxolan-2-ylmethyl)phenol

- 2-(1,3-Dioxolan-2-ylmethyl)aniline

- 2-(1,3-Dioxolan-2-ylmethyl)benzaldehyde

Uniqueness

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1,3-dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Biologische Aktivität

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a 1,3-dioxolane group. This unique structural configuration suggests potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

Structural Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 208.21 g/mol. The presence of both benzoic acid and dioxolane functionalities may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar dioxolane structures show promising antibacterial and antifungal properties. For instance, derivatives have demonstrated significant activity against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Potential : The compound may interact with enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic applications in managing inflammatory conditions .

Antimicrobial Activity

A study focused on the synthesis of dioxolane derivatives reported that compounds similar to this compound exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against S. aureus.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 625–1250 | Antibacterial |

| Similar dioxolane derivative | <500 | Antifungal |

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biomolecules. These studies suggest that the compound may serve as a potential lead for developing new anti-inflammatory drugs by targeting specific enzymes involved in inflammatory responses .

Cytotoxicity Assessments

In vitro assessments of cytotoxicity have shown that certain derivatives do not exhibit significant toxicity against cancer cell lines such as Hep-G2 and A2058, suggesting a favorable safety profile for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of benzoic acid with appropriate dioxolane precursors. The versatility in synthesis allows for the exploration of numerous derivatives that may enhance biological activity or modify physical properties .

Eigenschaften

IUPAC Name |

2-(1,3-dioxolan-2-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGRZABTBRLTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645376 | |

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-07-2 | |

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.